4-Methylphenylglyoxal hydrate

Descripción general

Descripción

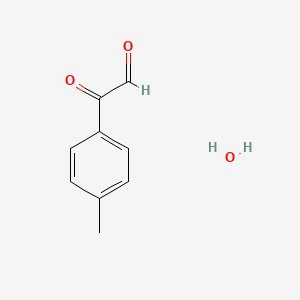

4-Methylphenylglyoxal hydrate, also known as (4-methylphenyl)(oxo)acetaldehyde hydrate, is a chemical compound with the molecular formula C9H10O3. It is a derivative of phenylglyoxal and is characterized by the presence of both an aldehyde and a ketone functional group. This compound is typically found as a white to yellow solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 4-methylacetophenone using selenium dioxide. This reaction typically occurs under mild conditions and yields the desired hydrate form of the compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of methyl benzoate as a starting material. The methyl benzoate undergoes a reaction with potassium methanesulfinate to form an intermediate, which is then oxidized using copper(II) acetate to yield this compound .

Análisis De Reacciones Químicas

Substitution Reactions with Amines and Enaminones

4-Methylphenylglyoxal hydrate reacts with aromatic amines and enaminones to form pyrrole-fused heterocycles. For example, in a study using barbituric acid and this compound, refluxing with ethanol produced 5-(1-(4-methoxyphenyl)-4-oxo-2-(p-tolyl)-1,4-dihydroindeno[1,2-b]pyrrol-3-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in 89% yield .

Key reagents and conditions :

-

Solvent : Ethanol (optimal), with lower yields in water (24%) or toluene (39%) .

-

Catalyst : Reaction proceeds under catalyst-free conditions.

-

Temperature : Reflux (78°C) significantly enhances yield compared to room temperature (10%) .

Multicomponent Condensation Reactions

This compound participates in one-pot multicomponent reactions (MCRs) to synthesize pyrimidinyl-functionalized heterocycles. A representative reaction involves:

-

This compound

-

Barbituric acid

-

Enaminones (formed in situ from cyclic 1,3-dicarbonyl compounds and aromatic amines)

Table 1: Reaction Optimization for Heterocycle Synthesis

| Solvent | Temperature | Yield (%) |

|---|---|---|

| Ethanol | Reflux | 89 |

| Methanol | Reflux | 79 |

| Acetonitrile | Reflux | 59 |

| Water | Reflux | 24 |

This methodology enables rapid access to complex scaffolds with applications in medicinal chemistry .

Mechanistic Insights

The reaction mechanism involves two key steps:

-

Enamine Formation : Aromatic amines react with cyclic 1,3-dicarbonyl compounds to generate enaminones.

-

Knoevenagel Condensation : The enaminone undergoes condensation with this compound, followed by cyclization to form the pyrrole core .

Scheme :

textEnaminone + this compound → Knoevenagel Adduct → Cyclization → Pyrrole-Fused Heterocycle

Stability and Reactivity Considerations

-

Hygroscopicity : Requires anhydrous storage to prevent hydration-driven side reactions.

-

Functional Group Compatibility : The aldehyde and ketone groups enable diverse reactivity but may require protection in multistep syntheses.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methylphenylglyoxal hydrate serves as a reagent in organic synthesis. It is particularly useful in the modification of amino acids and peptides, allowing researchers to explore new pathways in synthetic chemistry. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for synthesizing complex organic molecules.

Biochemical Studies

In biological research, this compound is employed to study protein interactions and enzyme mechanisms. It specifically targets arginine residues in proteins, forming covalent bonds that can alter protein structure and function. This property is crucial for investigating enzyme activity and protein-protein interactions, facilitating a deeper understanding of metabolic pathways and cellular processes .

Pharmaceutical Development

The compound is also significant in the pharmaceutical industry as an intermediate in the synthesis of fine chemicals and drugs. Its reactivity allows for the production of various pharmaceutical agents, contributing to drug discovery and development efforts .

Analytical Chemistry

In analytical applications, this compound can be used as a standard or reagent in various analytical techniques, including chromatography and mass spectrometry. Its ability to form derivatives with amino acids enhances the detection and quantification of biomolecules in complex biological samples .

Case Study 1: Protein Modification

A study demonstrated the application of this compound in modifying arginine residues in proteins. The compound was shown to significantly alter enzyme activity, providing insights into enzyme regulation mechanisms .

Case Study 2: Synthetic Pathways

Research involving the synthesis of novel pharmaceuticals utilized this compound as a key intermediate. The study reported successful synthesis routes leading to biologically active compounds, showcasing its importance in drug development .

Mecanismo De Acción

The mechanism of action of 4-methylphenylglyoxal hydrate involves its interaction with amino acids, particularly arginine residues in proteins. The compound forms a covalent bond with the guanidino group of arginine, leading to the modification of protein structure and function. This interaction is crucial in studying enzyme mechanisms and protein-protein interactions .

Comparación Con Compuestos Similares

Phenylglyoxal: Similar in structure but lacks the methyl group on the phenyl ring.

Methylglyoxal: Contains a methyl group but lacks the phenyl ring.

Benzil: Contains two ketone groups instead of an aldehyde and a ketone.

Uniqueness: 4-Methylphenylglyoxal hydrate is unique due to the presence of both an aldehyde and a ketone functional group, along with a methyl-substituted phenyl ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable reagent in organic synthesis .

Actividad Biológica

4-Methylphenylglyoxal hydrate (also known as 4-methylphenylglyoxal monohydrate) is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, genotoxicity, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a ketoaldehyde with the chemical formula CHO. It is structurally related to other glyoxal derivatives, which are known for their reactivity with biomolecules.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 50 µg/mL |

| Escherichia coli | Gram-negative | 100 µg/mL |

| Candida albicans | Fungi | 75 µg/mL |

The compound's effectiveness against anaerobic bacteria suggests its potential use as an antimicrobial food additive, particularly in inhibiting food spoilage microbes .

Genotoxicity and Mutagenicity

The genotoxic effects of this compound have been studied extensively. In various assays, it has been shown to induce DNA damage and mutations.

Table 2: Genotoxic Effects of this compound

| Study Reference | Assay Type | Observations |

|---|---|---|

| Rinkus et al. (1988) | L5178Y Mouse Lymphoma Assay | Increased mutation frequencies at specific doses |

| Hellmer & Bolcsfoldi (1992) | E. coli K-12 Assay | Genotoxic effects observed |

| Cornago et al. (1989) | TC-SV40 Hamster Cells | Inhibition of DNA synthesis |

These studies indicate that the compound can lead to significant increases in mutation rates, suggesting a need for caution in its application .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound has been shown to interact with DNA, causing strand breaks and inhibiting synthesis.

- Enzyme Inhibition : It inhibits various enzymes, including glucocorticoid receptors and transport proteins, affecting cellular functions .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its genotoxic effects .

Case Studies and Applications

- Food Preservation : Due to its antimicrobial properties, this compound has been explored as a potential food preservative that can extend shelf life by inhibiting spoilage organisms .

- Pharmaceutical Research : Its ability to modify proteins through glycation has implications in drug design, particularly in targeting diseases associated with protein misfolding .

- Biochemical Probes : The compound has been utilized in research as a probe for studying post-translational modifications like citrullination in proteins .

Propiedades

IUPAC Name |

2-(4-methylphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.H2O/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-6H,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHQJKVATXFHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.